Triisopropoxychlorosilane

Sol-gel hybrid materials alkoxysilane purification silica gel chromatography

Triisopropoxychlorosilane (chlorotriisopropoxysilane, CAS 17898-38-3) is a bifunctional organosilicon compound with three bulk isopropoxy groups and one reactive silicon–chlorine bond, classified among halogenated trialkoxysilanes. While the parent trialkoxysilane class is widely used in sol-gel processing, surface modification, and hybrid material synthesis, the commercial repertoire remains dominated by methoxy (–Si(OMe)₃) and ethoxy (–Si(OEt)₃) derivatives.

Molecular Formula C9H21ClO3Si
Molecular Weight 240.80 g/mol
Cat. No. B11871461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriisopropoxychlorosilane
Molecular FormulaC9H21ClO3Si
Molecular Weight240.80 g/mol
Structural Identifiers
SMILESCC(C)O[Si](OC(C)C)(OC(C)C)Cl
InChIInChI=1S/C9H21ClO3Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3
InChIKeyZPASRGDYLROIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triisopropoxychlorosilane (CAS 17898-38-3): A Sterically Controlled Chloroalkoxysilane Precursor for Advanced Sol-Gel Applications


Triisopropoxychlorosilane (chlorotriisopropoxysilane, CAS 17898-38-3) is a bifunctional organosilicon compound with three bulk isopropoxy groups and one reactive silicon–chlorine bond, classified among halogenated trialkoxysilanes [1]. While the parent trialkoxysilane class is widely used in sol-gel processing, surface modification, and hybrid material synthesis, the commercial repertoire remains dominated by methoxy (–Si(OMe)₃) and ethoxy (–Si(OEt)₃) derivatives. The isopropoxy-substituted chlorosilane has historically been underutilised despite its sterically differentiated hydrolysis profile, which positions it as an intermediate-stability alternative for applications requiring orthogonal reactivity control [2].

Why Chlorotrimethoxysilane and Chlorotriethoxysilane Cannot Simply Replace Triisopropoxychlorosilane in Functional Hybrid Synthesis


In-class substitution of triisopropoxychlorosilane with its methoxy or ethoxy congeners is frequently precluded by a stark difference in hydrolytic susceptibility. The methoxy and ethoxy analogs undergo rapid hydrolysis and condensation even under mildly acidic or basic conditions, which limits their compatibility with multi-step organic transformations that require aqueous work-up or silica gel chromatographic purification [1]. This excessive reactivity forces practitioners to adopt cumbersome protection strategies or accept premature cross-linking and batch-to-batch variability. The isopropoxy analogue, by virtue of steric deceleration, tolerates a wider range of synthetic conditions, enabling modular precursor assembly prior to deliberate sol-gel activation—thereby preserving functional group integrity and improving reproducibility in hybrid material fabrication.

Triisopropoxychlorosilane Comparator Evidence: Quantified Differences in Hydrolysis, Purification Stability, and Network Formation


Chromatographic Survivability: Silica Gel Purification Without Premature Hydrolysis

Unlike methoxy- and ethoxysilane precursors that undergo significant hydrolysis during silica gel chromatography, triisopropoxysilyl groups remain intact under standard purification conditions [1]. In the Tetrahedron study, molecular building blocks bearing –Si(Oi-Pr)₃ groups were successfully purified by silica gel column chromatography without detectable silanol formation, whereas analogous –Si(OMe)₃ and –Si(OEt)₃ derivatives suffer from partial to complete decomposition on the column [1]. This orthogonal stability allows triisopropoxychlorosilane-derived precursors to be isolated as pure, characterisable intermediates before intentional sol-gel processing.

Sol-gel hybrid materials alkoxysilane purification silica gel chromatography organosilica precursors

Hydrolysis Rate Hierarchy: Isopropoxy vs. Ethoxy and Methoxy Trialkoxysilanes

In a comparative kinetic study on fulleropyrrolidines bearing trialkoxysilyl groups, the hydrolysis rate under acidic sol-gel conditions followed the order: trimethoxysilyl > triethoxysilyl > tributoxysilyl ≈ triisopropoxysilyl [1]. The triethoxysilyl derivative (the benchmark) exhibited the second-fastest hydrolysis rate, while the isopropoxy analogue hydrolysed substantially more slowly, providing a wider processing window before gelation [1]. Although measured on a fullerene scaffold rather than the parent chlorosilane, the relative reactivity trend is governed by the steric bulk of the alkoxy ligand and is transferable across silane cores.

alkoxysilane hydrolysis kinetics sol-gel processing comparative rate constants fullerene-doped glasses

Reactive Chloride Handle: Orthogonal Functionalisation Ahead of Sol-Gel Activation

Triisopropoxychlorosilane possesses a reactive Si–Cl bond that permits nucleophilic displacement by alcohols, amines, or organometallic reagents prior to hydrolysis of the isopropoxy groups [1]. This contrasts with non-halogenated triisopropoxysilanes (e.g., HSi(Oi-Pr)₃ or alkyl-Si(Oi-Pr)₃), which lack a labile leaving group and require less efficient transesterification or hydrosilylation pathways for further elaboration. The chloride thus acts as an orthogonal reactive site, enabling sequential functionalisation: first at silicon via the Si–Cl bond, then sol-gel processing via the Si–Oi-Pr bonds under separately controlled conditions [1].

chlorosilane functionalisation nucleophilic substitution triisopropoxysilyl protecting group organic-inorganic hybrids

High-Value Procurement Scenarios for Triisopropoxychlorosilane Based on Evidence-Driven Differentiation


Synthesis of Chromatographically Purifiable Organosilica Precursors for Functional Hybrid Materials

Research groups synthesising organic-bridged alkoxysilane monomers for periodic mesoporous organosilicas (PMOs) or polysilsesquioxanes (PSQs) benefit from triisopropoxychlorosilane because the intermediate can be purified on silica gel without premature hydrolysis—a critical failure point for methoxy and ethoxy analogs [1]. The purified precursor then undergoes deliberate, mild acid-catalysed sol-gel condensation to yield hybrid materials with preserved organic functionality [1].

Controlled-Release Sol-Gel Formulations Requiring Extended Pot Life

For coating, adhesive, or optical encapsulation formulations where the sol must remain processable for hours rather than minutes, the intrinsically slower hydrolysis rate of the isopropoxysilyl group relative to ethoxy or methoxy groups [2] translates to a longer bench-life and reduced sensitivity to ambient moisture, thereby lowering defect rates in industrial film deposition and casting operations.

Stepwise Surface Functionalisation of Oxidic Substrates via Orthogonal Si–Cl/Si–Oi-Pr Reactivity

Triisopropoxychlorosilane enables a two-stage surface modification protocol: first, covalent anchoring to surface hydroxyl groups via the Si–Cl bond under anhydrous conditions; second, hydrolysis of the intact Si(Oi-Pr)₃ moiety to generate additional silanol sites for further cross-linking or functionalisation [3]. This sequential control is not accessible with non-halogenated trialkoxysilanes and provides procurement justification for laboratories designing multi-layer sensor or chromatographic stationary phases.

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